molecular formula C9H7ClN2O2 B2354037 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol CAS No. 954586-78-8

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol

Cat. No.: B2354037
CAS No.: 954586-78-8
M. Wt: 210.62
InChI Key: XNXVAQQVDSKAEH-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Scientific Research Applications

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol has several applications in scientific research:

Safety and Hazards

The safety data sheet for this compound indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to achieve good to excellent yields of the chloromethyl derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly catalysts and mild reaction conditions, as described above, could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can target the oxadiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the oxadiazole ring and phenol group.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]benzene

Uniqueness

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol is unique due to the presence of both a chloromethyl group and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-2-1-3-7(13)4-6/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVAQQVDSKAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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